

Application Notes and Protocols for Intravenous Administration of C12-200 Lipid Nanoparticles

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: C12-200

Cat. No.: B6337406

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

C12-200 is an ionizable lipidoid that has become a cornerstone in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics, including messenger RNA (mRNA) and small interfering RNA (siRNA).^{[1][2]} Its branched-tail structure is a key feature that contributes to the potent *in vivo* delivery of RNA.^{[1][3]} When formulated into LNPs, **C12-200** is near-neutral at physiological pH and becomes cationic in the acidic environment of the endosome, a property crucial for the efficient encapsulation of negatively charged nucleic acids and their subsequent release into the cytoplasm. This document provides detailed application notes and protocols for the intravenous (IV) administration of **C12-200** LNPs, intended to guide researchers in their preclinical studies.

Applications

C12-200 LNPs are versatile platforms for a range of therapeutic applications, primarily leveraging their efficient delivery of nucleic acids to target cells, especially hepatocytes in the liver, following intravenous administration.^{[4][5]}

Key applications include:

- Gene Silencing: Delivery of siRNA to downregulate the expression of specific genes. **C12-200** LNPs have demonstrated high potency for siRNA-directed gene silencing in the liver,

with effects observed at doses below 0.01 mg/kg in mice.[\[3\]](#)

- Protein Replacement Therapy: Delivery of mRNA to express therapeutic proteins. This is particularly relevant for liver-expressed proteins, where **C12-200** LNPs can induce significant protein expression.[\[4\]](#)[\[6\]](#)
- Gene Editing: Co-delivery of Cas9 mRNA and single guide RNA (sgRNA) for in vivo gene editing applications.[\[4\]](#)
- Vaccines: While many LNP-based vaccines are administered intramuscularly, intravenous administration of **C12-200** LNPs can be explored for specific vaccine applications targeting the liver or spleen.[\[7\]](#)[\[8\]](#)
- Placental Delivery: Studies have explored the use of **C12-200** LNPs for mRNA delivery to the placenta in pregnant mice, suggesting potential for treating placental dysfunction.[\[9\]](#)

Data Presentation

Table 1: Exemplary C12-200 LNP Formulations for Intravenous Administration

Ionizable Lipid	Helper Lipid	Cholesterol	PEG-Lipid	Molar Ratio (Ionizable:Helper:Cholesterol:PEG)	Reference
C12-200	DOPE	Cholesterol	C14-PEG2000	35:16:46.5:2.5	[4]
C12-200	DOPE	Cholesterol	DMG-PEG(2000)	35:10:53.5:1.5	[9]
C12-200	DOPE	Cholesterol	DMG-PEG	50:38.5:1.35:10	[10]
C12-200	DOPE	Cholesterol	C14-PEG2000	35:16:46.5:2.5	[7]

Table 2: Physicochemical Properties of C12-200 LNPs

Property	Typical Value	Method of Measurement	Reference
Hydrodynamic Diameter	100 - 150 nm	Dynamic Light Scattering (DLS)	[11][12]
Polydispersity Index (PDI)	< 0.2	Dynamic Light Scattering (DLS)	[13]
mRNA Encapsulation Efficiency	> 75%	RiboGreen Assay	[12][14]
Zeta Potential	Near-neutral at pH 7.4	Laser Doppler Electrophoresis	[11]
Apparent pKa	~6.3 - 6.9	TNS Assay	[7][9]

Table 3: In Vivo Administration Parameters and Biodistribution

Parameter	Details	Reference
Animal Model	Mice (e.g., C57BL/6, CD1)	[4][9]
Administration Route	Intravenous (tail vein injection)	[4][15]
Dosage (mRNA)	0.1 - 0.75 mg/kg	[4][8][15]
Primary Target Organ	Liver	[4][8]
Other Organs with Uptake	Spleen, Lungs	[8]

Experimental Protocols

Protocol 1: C12-200 LNP Formulation using Microfluidic Mixing

This protocol describes the formulation of **C12-200** LNPs using a microfluidic mixing device, which offers reproducible and scalable production.[16][17]

Materials:

- **C12-200** ionizable lipid
- 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
- Cholesterol
- 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG)
- mRNA or siRNA cargo
- Ethanol (100%, molecular biology grade)
- Sodium acetate buffer (50 mM, pH 4.0, RNase-free)
- Phosphate-buffered saline (PBS, pH 7.4, sterile)
- Microfluidic mixing device and syringe pumps

Procedure:

- Prepare Lipid Stock Solutions: Dissolve **C12-200**, DOPE, cholesterol, and DMG-PEG in 100% ethanol to create individual stock solutions. The concentrations should be calculated to achieve the desired molar ratio (e.g., 35:16:46.5:2.5).[4]
- Prepare Lipid Mixture: Combine the lipid stock solutions in the desired molar ratio to create the final lipid mixture in ethanol.
- Prepare Aqueous Nucleic Acid Solution: Dilute the mRNA or siRNA cargo in 50 mM sodium acetate buffer (pH 4.0) to a concentration of approximately 0.14 mg/mL.[11]
- Microfluidic Mixing:
 - Set up the microfluidic device according to the manufacturer's instructions.
 - Load the lipid mixture in ethanol into one syringe and the aqueous nucleic acid solution into another.
 - Set the flow rate ratio of the aqueous to the ethanolic phase to 3:1.[11]

- Pump the two solutions through the microfluidic device, where they will rapidly mix, leading to LNP self-assembly.
- Dilution and Buffer Exchange:
 - Immediately dilute the LNP solution with an equal volume of PBS (pH 7.4) to neutralize the pH and stabilize the LNPs.[11]
 - Perform dialysis against sterile PBS (pH 7.4) overnight using appropriate molecular weight cut-off (MWCO) tubing (e.g., 30 kDa) to remove ethanol and unencapsulated nucleic acids.[11]
- Sterilization and Storage:
 - Filter-sterilize the final LNP formulation through a 0.22 µm filter.[11]
 - Store the LNPs at 4°C for short-term use (up to one week) or at -80°C with a cryoprotectant for long-term storage.[11]

Protocol 2: Characterization of C12-200 LNPs

1. Particle Size and Polydispersity Index (PDI) Measurement:

- Use Dynamic Light Scattering (DLS) to determine the average hydrodynamic diameter and PDI of the LNPs.[11]
- Dilute the LNP sample in PBS to an appropriate concentration.
- Perform the measurement according to the instrument's protocol. A PDI value below 0.2 is generally considered acceptable for in vivo applications.[13]

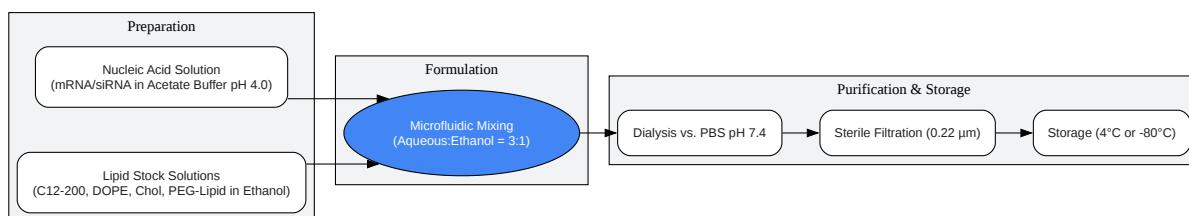
2. Encapsulation Efficiency (EE) Measurement:

- Use a fluorescent dye-based assay, such as the RiboGreen assay, to quantify the amount of encapsulated nucleic acid.[14]
- Prepare two sets of LNP samples. In one set, lyse the LNPs with a detergent (e.g., 1% Triton X-100) to release the encapsulated nucleic acid. The other set remains intact.

- Measure the fluorescence of both sets after adding the RiboGreen reagent.
- The EE is calculated as: $EE (\%) = (Total\ RNA - Free\ RNA) / Total\ RNA * 100$.

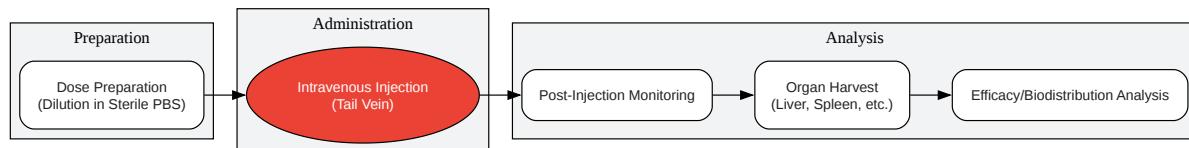
Protocol 3: In Vivo Intravenous Administration in Mice

Materials:

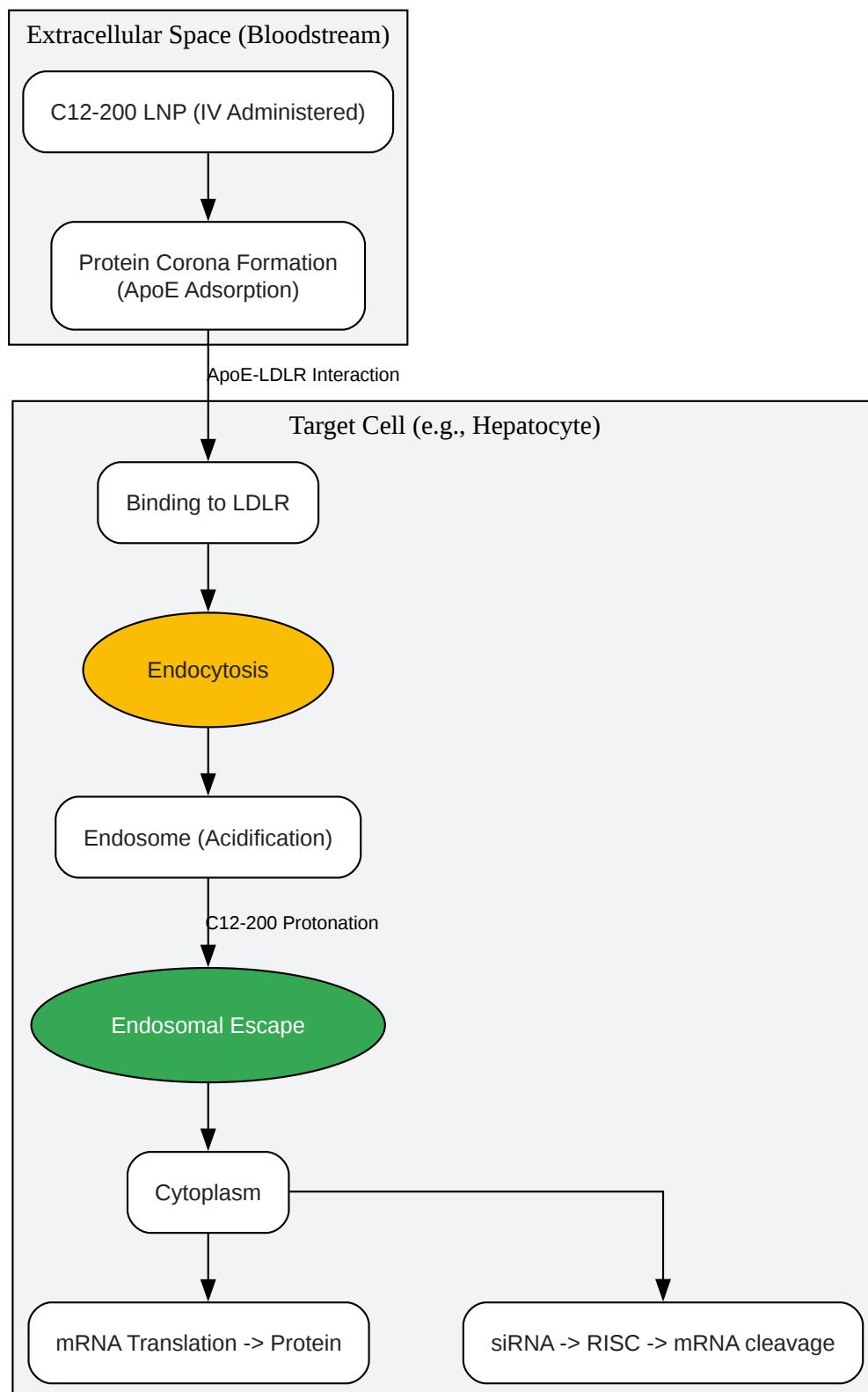

- **C12-200** LNP formulation
- Sterile PBS (pH 7.4)
- Appropriate mouse strain (e.g., C57BL/6)
- Insulin syringes (29-31G)
- Restraining device

Procedure:

- Dose Preparation: Dilute the **C12-200** LNP formulation in sterile PBS to achieve the desired final dose of nucleic acid (e.g., 0.1 mg/kg) in a total injection volume of 100 μ L.[\[15\]](#)
- Animal Handling: Acclimatize the mice to the laboratory conditions. Handle the animals gently to minimize stress.
- Intravenous Injection:
 - Restrain the mouse using an appropriate method.
 - Warm the tail gently to dilate the lateral tail veins.
 - Wipe the tail with 70% ethanol.
 - Carefully insert the needle (bevel up) into one of the lateral tail veins.
 - Slowly inject the 100 μ L of the LNP solution.
 - Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.


- Monitoring: Monitor the animals for any adverse reactions post-injection.
- Biodistribution and Efficacy Analysis: At the desired time point (e.g., 6-24 hours post-injection), euthanize the animals and harvest organs of interest (liver, spleen, etc.) for analysis of protein expression (e.g., via IVIS imaging for luciferase reporter) or gene knockdown.[\[4\]](#)[\[8\]](#)

Visualization of Workflows and Pathways


[Click to download full resolution via product page](#)

Caption: Workflow for **C12-200** LNP Formulation.

[Click to download full resolution via product page](#)

Caption: Workflow for In Vivo IV Administration.

[Click to download full resolution via product page](#)

Caption: Cellular Uptake and Cargo Release.

Safety and Toxicity Considerations

While **C12-200** LNPs are generally well-tolerated at therapeutic doses, it is important to consider potential toxicity.^[4] Ionizable lipids can activate innate immune pathways, such as Toll-like receptors (TLRs), potentially leading to the production of pro-inflammatory cytokines.^[18] High doses may lead to elevated liver enzymes (ALT, AST), indicating transient liver toxicity.^{[18][19]} Therefore, it is crucial to perform dose-escalation studies to determine the maximum tolerated dose and to monitor for signs of toxicity in animal studies. The inclusion of biodegradable components or modifications to the lipid structure are ongoing areas of research to further improve the safety profile of LNPs.^[18]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. C12-200, 1220890-25-4 | BroadPharm [broadpharm.com]
- 2. Frontiers | Lipid nanoparticle formulation optimization for in vivo mRNA Delivery with design of experiment methodologies [internal-frontiersin.org]
- 3. Ionizable Lipids & Lipid Nanoparticles: Initiatives Like C12-200 Allow Lower Dose [pharmaceuticalonline.com]
- 4. A Potent Branched-Tail Lipid Nanoparticle Enables Multiplexed mRNA Delivery and Gene Editing In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ionizable Lipid Nanoparticles for In Vivo mRNA Delivery to the Placenta during Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Navigating the intricate in-vivo journey of lipid nanoparticles tailored for the targeted delivery of RNA therapeutics: a quality-by-design approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lipid nanoparticle chemistry determines how nucleoside base modifications alter mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Systematic development of ionizable lipid nanoparticles for placental mRNA delivery using a design of experiments approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of phospholipid chemistry for improved lipid nanoparticle (LNP) delivery of messenger RNA (mRNA) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 15. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 16. Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. thno.org [thno.org]
- 18. Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of Ketal-Ester Ionizable Lipid Nanoparticle with Reduced Hepatotoxicity, Enhanced Spleen Tropism for mRNA Vaccine Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Intravenous Administration of C12-200 Lipid Nanoparticles]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b6337406#intravenous-administration-of-c12-200-lnps>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com